molecular formula C18H25FO B14224554 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran CAS No. 816451-28-2

7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran

Cat. No.: B14224554
CAS No.: 816451-28-2
M. Wt: 276.4 g/mol
InChI Key: VKVQVRLYHAZPBN-UHFFFAOYSA-N
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Description

7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 7th position of the benzopyran ring.

    Cyclohexylation: Attachment of the 4-propylcyclohexyl group to the 2nd position of the benzopyran ring.

    Reduction: Reduction of the double bond in the benzopyran ring to form the dihydro derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The fluorine atom and the cyclohexyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-2-(4-methylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
  • 7-Fluoro-2-(4-ethylcyclohexyl)-3,4-dihydro-2H-1-benzopyran
  • 7-Fluoro-2-(4-butylcyclohexyl)-3,4-dihydro-2H-1-benzopyran

Uniqueness

7-Fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-1-benzopyran is unique due to the specific combination of the fluorine atom and the 4-propylcyclohexyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

816451-28-2

Molecular Formula

C18H25FO

Molecular Weight

276.4 g/mol

IUPAC Name

7-fluoro-2-(4-propylcyclohexyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C18H25FO/c1-2-3-13-4-6-14(7-5-13)17-11-9-15-8-10-16(19)12-18(15)20-17/h8,10,12-14,17H,2-7,9,11H2,1H3

InChI Key

VKVQVRLYHAZPBN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC3=C(O2)C=C(C=C3)F

Origin of Product

United States

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